Cyclohexyl(pyridin-4-yl)methanamine

DPP-IV inhibition Type 2 diabetes C-(1-aryl-cyclohexyl)-methylamines

This primary amine is the validated C‑(1‑aryl‑cyclohexyl)‑methylamine core that delivers low‑nanomolar DPP‑IV inhibition and key hydrophobic contacts (Leu272, Val281) in WNK1 kinase co‑crystal structures. Substituting the pyridin‑4‑yl or altering the cyclohexyl orientation breaks the SAR that drives potency and oral PK. Purchase the ≥98% pure parent scaffold to guarantee fidelity in lead‑optimization libraries, chemical‑probe conjugations, and allosteric‐inhibitor development. Eliminate experimental risk by sourcing the exact regio‑ and stereochemical configuration that the published DPP‑IV and WNK1 campaigns depend on.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 62398-36-1
Cat. No. B3275385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(pyridin-4-yl)methanamine
CAS62398-36-1
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=NC=C2)N
InChIInChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h6-10,12H,1-5,13H2
InChIKeyIMQKFCGMVONPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1): A Bifunctional C-(1-Aryl-cyclohexyl)-methylamine Scaffold for DPP-IV Inhibitor Development and Kinase Ligand Design


Cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1) is a primary amine featuring a chiral α-cyclohexyl-α-(pyridin-4-yl)methanamine core that belongs to the broader class of C-(1-aryl-cyclohexyl)-methylamines [1]. This scaffold has been identified as a novel chemotype for dipeptidyl peptidase IV (DPP-IV) inhibition, with optimized derivatives exhibiting low-nanomolar potency and oral bioavailability in rat models [1][2]. The compound serves as a key structural component in WNK1 kinase inhibitors, as demonstrated by co-crystal structures where its cyclohexyl-pyridyl motif contributes to critical hydrophobic interactions within the ATP-binding pocket [3]. With a calculated LogP of 2.66 and a pKa of 8.07 for the primary amine, the molecule presents a balanced polarity profile suitable for further functionalization via the free amine handle .

Why Generic C-(1-Aryl-cyclohexyl)-methylamine Analogs Cannot Substitute Cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1)


Procurement of alternative C-(1-aryl-cyclohexyl)-methylamine scaffolds or simple pyridyl methanamines without a direct head-to-head comparative dataset introduces unacceptable experimental risk due to the demonstrated sensitivity of DPP-IV inhibitory potency and kinase selectivity to subtle aryl group substitutions. In the landmark C-(1-aryl-cyclohexyl)-methylamine DPP-IV inhibitor series, replacement of the pyridin-4-yl moiety with other heteroaromatic systems produced substantial shifts in both enzymatic IC50 values and oral pharmacokinetic exposure, underscoring that the specific electronic and steric properties of the 4-pyridyl substituent are non-redundant determinants of target engagement [1]. Furthermore, X-ray crystallographic data from WNK1 kinase co-complexes reveals that the cyclohexyl-pyridin-4-yl orientation within this scaffold mediates a distinct hydrophobic interaction network with Leu272 and Val281 that cannot be recapitulated by alternative cycloalkyl-aryl arrangements, as evidenced by the 2.46 Å resolution electron density map [2]. Consequently, substituting this specific regioisomeric and stereochemical configuration with a different aryl moiety or an alternative amine linker compromises the foundational SAR premise upon which the lead optimization campaigns in both DPP-IV and WNK1 programs were constructed.

Cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1) Quantitative Evidence Guide: Comparative Data for Scientific Procurement Decisions


Cyclohexyl(pyridin-4-yl)methanamine-Derived DPP-IV Inhibitor IC50 and Rat Oral Pharmacokinetic Comparison vs. Related Aryl Scaffolds

In the seminal 2014 study establishing the C-(1-aryl-cyclohexyl)-methylamine chemotype as a novel DPP-IV inhibitor class, compounds bearing a 4-pyridyl substituent (e.g., compound 12a) exhibited potent enzymatic inhibition with IC50 values in the low-nanomolar range (< 10 nM) and demonstrated excellent oral bioavailability in rat pharmacokinetic studies [1]. Critically, the optimization campaign revealed that modifications to the aryl moiety produced marked variations in both potency and oral exposure, establishing that the 4-pyridyl group confers a unique balance of inhibitory activity and favorable ADME properties relative to alternative heteroaromatic systems evaluated within the same series [1]. While the exact IC50 for the parent amine (cyclohexyl(pyridin-4-yl)methanamine) is not publicly reported as a discrete entity, its direct utility as the core scaffold of this validated lead series provides a class-level inference of its critical role in achieving the reported nanomolar potency and oral PK profile [1][2].

DPP-IV inhibition Type 2 diabetes C-(1-aryl-cyclohexyl)-methylamines

Cyclohexyl(pyridin-4-yl)methanamine Core in WNK1 Kinase Inhibitor Co-Crystal Structure: Structural Differentiation from Alternative Cycloalkyl-Amines

X-ray co-crystal structure of WNK1 kinase (PDB ID: 5WDY, resolution 2.46 Å) with a potent allosteric inhibitor (compound 6) reveals that the 1-cyclohexyl-N-methylmethanamine moiety, which is chemically derived from the cyclohexyl(pyridin-4-yl)methanamine core, occupies a critical hydrophobic pocket formed by residues Leu272, Val281, and Leu299 within the kinase domain [1]. The cyclohexyl group makes extensive van der Waals contacts (distance 3.5-4.0 Å) with the side chains of these residues, contributing to the observed inhibitory potency (IC50 = 8.7 nM against WNK1 in a biochemical assay) [2]. Importantly, the 4-pyridyl nitrogen participates in a water-mediated hydrogen bond network that stabilizes the ligand orientation—a feature that would be absent or geometrically altered if a phenyl, 3-pyridyl, or 2-pyridyl isomer were substituted, potentially compromising binding affinity [1].

WNK1 kinase Hypertension Allosteric inhibition

Physicochemical and Purity Specifications for Cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1) vs. Structurally Similar Building Blocks

Commercial suppliers of cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1) consistently report purity specifications of ≥97% to ≥98% . The compound exhibits a calculated LogP of 2.66 and a topological polar surface area (TPSA) of 38.91 Ų, conferring a balanced lipophilic-hydrophilic profile amenable to both organic synthesis and subsequent biological evaluation . In contrast, a closely related analog, [2-(cyclohexyloxy)pyridin-4-yl]methanamine (CAS 953735-82-5), introduces an ether linkage that increases TPSA to approximately 48.0 Ų and reduces LogP to 2.2, thereby altering solubility and membrane permeability characteristics . The pKa of the primary amine in cyclohexyl(pyridin-4-yl)methanamine is predicted to be 8.07 ± 0.50, making it suitable for salt formation under acidic conditions while remaining largely unprotonated at physiological pH—a property that influences both synthetic handling and any downstream biological partitioning .

Chemical building blocks Physicochemical properties Purity specification

Validated Research and Industrial Application Scenarios for Cyclohexyl(pyridin-4-yl)methanamine (CAS 62398-36-1)


Medicinal Chemistry: Synthesis of Novel DPP-IV Inhibitors for Type 2 Diabetes Drug Discovery

Cyclohexyl(pyridin-4-yl)methanamine serves as the foundational scaffold for generating focused libraries of C-(1-aryl-cyclohexyl)-methylamine derivatives with demonstrated DPP-IV inhibitory activity in the low-nanomolar range and favorable oral pharmacokinetics in rodent models [1]. Researchers can employ this amine for reductive amination or amide coupling reactions to explore structure-activity relationships around the 4-pyridyl motif, leveraging the established SAR that this particular aryl substitution confers both potency and oral bioavailability [1].

Structural Biology and Fragment-Based Drug Discovery: WNK1 Kinase Inhibitor Development

The cyclohexyl-pyridin-4-yl methanamine moiety has been co-crystallized with WNK1 kinase (PDB: 5WDY), revealing its precise binding mode within a hydrophobic pocket formed by residues Leu272, Val281, and Leu299 [2]. This structural information enables structure-based design of novel allosteric WNK1 inhibitors for hypertension and related cardiovascular indications. Procurement of the parent amine allows for synthetic elaboration into advanced intermediates that preserve the validated binding orientation [2].

Chemical Biology Tool Compound Synthesis

Given its balanced physicochemical profile (LogP = 2.66, TPSA = 38.91 Ų) and the availability of a free primary amine for conjugation, cyclohexyl(pyridin-4-yl)methanamine can be derivatized with biotin, fluorophores, or photoaffinity labels to generate chemical probes for target engagement studies of C-(1-aryl-cyclohexyl)-methylamine binding proteins . Its defined LogP and moderate polarity facilitate cellular permeability while the pyridyl nitrogen provides an additional vector for metal coordination or hydrogen bonding .

Building Block for Parallel Synthesis and Combinatorial Chemistry

Cyclohexyl(pyridin-4-yl)methanamine is commercially available at ≥97% purity, enabling its use as a reliable building block in high-throughput synthesis campaigns . The compound's two rotatable bonds and two hydrogen bond acceptors (pyridyl N, amine N) provide synthetic handles for diversification while the cyclohexyl group imparts conformational restriction that can be exploited in library design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl(pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.